

Spectroscopic data interpretation for Dibenzobarallene (NMR, IR, Mass Spec).

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Compound of Interest		
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Spectroscopic Data Interpretation for Dibenzobarallene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzobarallene, formally known as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, is a rigid, polycyclic molecule synthesized through a Diels-Alder reaction between anthracene and maleic anhydride. Its unique three-dimensional structure makes it a valuable scaffold in supramolecular chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive analysis of its molecular architecture. This guide presents an in-depth interpretation of the spectroscopic data for **dibenzobarallene**, complete with experimental protocols and data presented in a clear, tabular format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **dibenzobarallene**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.08 - 7.65	Multiplet	8H	Aromatic Protons (H- Ar)
4.81 - 4.93	Doublet	2H	Bridgehead Methine Protons (H-9, H-10)
3.44 - 3.56	Doublet	2Н	Methine Protons on Anhydride Ring (H-11, H-12)

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
170.5	Carbonyl	C=O (Anhydride)
140.6	Aromatic	Quaternary Aromatic Carbons
138.1	Aromatic	Quaternary Aromatic Carbons
127.8	Aromatic	Aromatic CH
127.1	Aromatic	Aromatic CH
125.2	Aromatic	Aromatic CH
124.4	Aromatic	Aromatic CH
48.0	Aliphatic	Bridgehead Methine (C-9, C-10)
45.4	Aliphatic	Methine on Anhydride Ring (C-11, C-12)

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H Stretch
~1860, ~1780	Strong	Symmetric and Asymmetric C=O Stretch (Anhydride)[1]
~1230	Strong	C-O Stretch
~950, ~750	Strong	Aromatic C-H Bend (Out-of- plane)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
276	35	[M] ⁺ (Molecular Ion)
178	100	[Anthracene]+ (Retro-Diels- Alder Fragment)
98	15	[Maleic Anhydride]+ (Retro- Diels-Alder Fragment)
76	10	[C ₆ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of purified dibenzobarallene is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2][3] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation



- delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or higher for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3][5]

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **dibenzobarallene** is finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[8] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

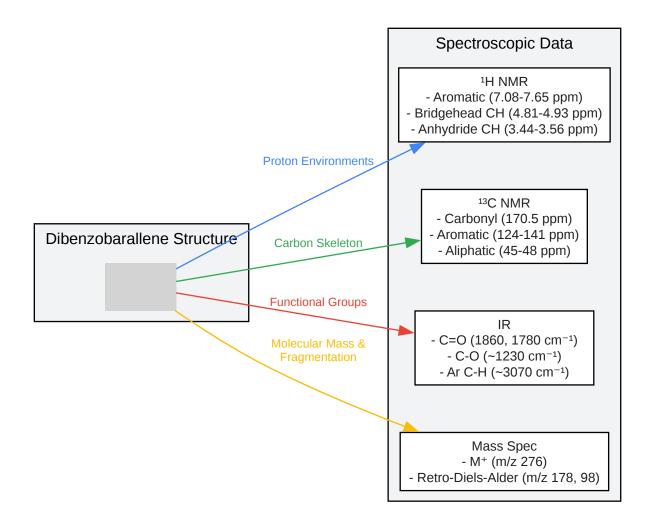
- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9]
 Electron Ionization (EI) is a common method used for this type of molecule, where highenergy electrons (typically 70 eV) bombard the sample, causing ionization and fragmentation.[9]
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10] The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[9]

Visualization of Key Relationships



Spectroscopic Correlation Diagram

The following diagram illustrates the correlation between the different parts of the **dibenzobarallene** molecule and their corresponding signals in the various spectra.



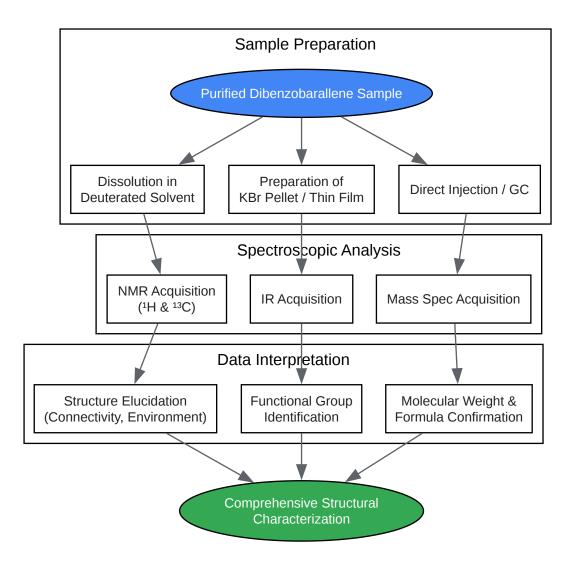
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A diagram correlating the **dibenzobarallene** structure to its key spectroscopic signatures.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a compound like **dibenzobarallene** is depicted below.





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A generalized workflow for the spectroscopic analysis of a chemical compound.

In-Depth Interpretation

• ¹H NMR: The aromatic region of the ¹H NMR spectrum displays a complex multiplet integrating to eight protons, consistent with the two benzene rings of the **dibenzobarallene** structure. The downfield chemical shifts are characteristic of protons attached to sp²-hybridized carbons in an aromatic system. The two distinct signals in the aliphatic region, each integrating to two protons, are key to confirming the Diels-Alder adduct structure. The doublet at a higher chemical shift (4.81-4.93 ppm) is assigned to the bridgehead methine protons (H-9 and H-10). Their position is influenced by the adjacent aromatic rings. The other



doublet at a lower chemical shift (3.44-3.56 ppm) corresponds to the methine protons on the succinic anhydride ring (H-11 and H-12), which are in a more shielded environment.

- ¹³C NMR: The ¹³C NMR spectrum provides a carbon count that matches the molecular formula. The signal at 170.5 ppm is characteristic of a carbonyl carbon in an anhydride functional group. The multiple signals in the range of 124-141 ppm correspond to the twelve aromatic carbons. The two signals in the aliphatic region at 48.0 ppm and 45.4 ppm are assigned to the two pairs of methine carbons, confirming the bridged bicyclic structure.
- IR Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The two strong absorption bands at approximately 1860 cm⁻¹ and 1780 cm⁻¹ are characteristic of the symmetric and asymmetric C=O stretching vibrations of a cyclic anhydride.[1] The presence of a strong C-O stretching band around 1230 cm⁻¹ further supports the anhydride functionality. The medium intensity band around 3070 cm⁻¹ is indicative of the C-H stretching of the aromatic rings.
- Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 276, which corresponds to the molecular weight of **dibenzobarallene** (C₁₈H₁₂O₃). The most prominent feature of the mass spectrum is the base peak at m/z 178. This fragment corresponds to the anthracene cation, formed via a characteristic retro-Diels-Alder reaction, which is a common fragmentation pathway for such adducts. The observation of a peak at m/z 98, corresponding to the maleic anhydride radical cation, further confirms this fragmentation pattern. This retro-Diels-Alder fragmentation provides strong evidence for the original connectivity of the molecule.

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